Monoethyl maleate
Overview
Description
Synthesis Analysis
The synthesis of monoethyl maleate and related compounds involves esterification reactions where maleic anhydride reacts with alcohols under the presence of catalysts. Song Yin-xia (2009) elaborated on synthesizing mono polyethylene glycol maleate by esterifying maleic anhydride and methoxypolyethylene glycols, highlighting the efficiency of toluene-p-sulfonic acid as a catalyst under specific conditions for optimal productivity (Song Yin-xia, 2009). This process underscores the versatility and adaptability of maleate ester synthesis to yield various ester derivatives by altering the alcohol component.
Molecular Structure Analysis
The molecular structure of monoethyl maleate and its derivatives plays a critical role in determining their reactivity and physical properties. Studies involving X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy have been employed to elucidate the precise structural configurations of these compounds. For instance, Hazarika et al. (2019) reported on the stereoselective synthesis of dialkyl maleates, which were characterized by single-crystal XRD studies, demonstrating the importance of molecular structure in dictating the outcome of chemical reactions and the properties of the synthesized compounds (H. Hazarika et al., 2019).
Chemical Reactions and Properties
Monoethyl maleate participates in a variety of chemical reactions, including polymerization, addition reactions, and as a component in multi-component synthesis processes. Its chemical properties, such as reactivity towards nucleophiles and participation in cycloaddition reactions, make it a valuable building block in organic synthesis. For example, the work by Alonso et al. (1991) on the Diels-Alder reactions of monoalkyl and mixed dialkyl acetylenedicarboxylates exemplifies the utility of maleate derivatives in constructing complex molecular architectures with high selectivity and efficiency (I. Alonso et al., 1991).
Scientific Research Applications
Copolymerization Research : Nano and Andrei (1974) explored its use in the copolymerization of isoprene with maleic acid monoesters in the presence of free radicals (Nanu & Andrei, 1974).
Chemical Production : It serves as a crucial chemical for the synthesis of polymer compounds and pharmaceuticals, as noted by Noda et al. (2017) (Noda et al., 2017).
Biological Studies : Goethals et al. (1983) found that diethyl maleate can deplete glutathione in rat hepatocytes, impacting various cellular functions without affecting protein synthesis, amino acid transport, or monooxygenase activity (Goethals et al., 1983).
Catalyst Production : Yin-xia (2009) reported that synthesized mono polyethylene glycol maleate can be used as a catalyst in polyethylene glycol malenate production (Yin-xia, 2009).
Reduction of Oxidative Stress : Vergauwen et al. (2015) demonstrated that glutathione monoethyl ester can reduce oxidative stress and monolayer permeability in cells treated with diethyl maleate (Vergauwen et al., 2015).
Superabsorbent Oil Resin Synthesis : Lu et al. (1997) used the microwave radiation copolymerization of maleic anhydride and dibenzyl maleate as a suspending agent in synthesizing superabsorbent oil resin (Lu et al., 1997).
Plasticizer Development : Erythropel et al. (2015) suggested that maleates with linear side chains are promising plasticizer candidates, offering a healthier alternative to DEHP (Erythropel et al., 2015).
Antifungal Application : Jun-jun (2008) reported that monoethyl fumarate can inhibit mold growth and extend feed storage time (Jun-jun, 2008).
Environmental Health Studies : Duty et al. (2002) linked environmental levels of monoethyl phthalate with increased DNA damage in human sperm (Duty et al., 2002).
Emulsion Polymerization : Goebel and Stähler (1995) showed its role in stabilizing emulsion polymerization of styrene, leading to polyelectrolyte formation (Goebel & Stähler, 1995).
Safety And Hazards
Monoethyl maleate can cause skin and eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . In case of contact with skin or eyes, or if inhaled, it is advised to seek medical help .
properties
IUPAC Name |
(Z)-4-ethoxy-4-oxobut-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-2-10-6(9)4-3-5(7)8/h3-4H,2H2,1H3,(H,7,8)/b4-3- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYMOEINVGRTEX-ARJAWSKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60892145 | |
Record name | Ethyl maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60892145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ethyl hydrogen fumarate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040207 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Product Name |
Monoethyl maleate | |
CAS RN |
3990-03-2, 2459-05-4, 68987-59-7, 69278-94-0 | |
Record name | Monoethyl maleate | |
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Record name | Ethyl maleate | |
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Record name | Monoethyl maleate | |
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Record name | Monoethyl maleate | |
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Record name | 2-Butenedioic acid (2Z)-, 1-ethyl ester | |
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Record name | Ethyl maleate | |
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Record name | Ethyl hydrogen maleate | |
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Record name | ETHYL MALEATE | |
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Record name | Ethyl hydrogen fumarate | |
Source | Human Metabolome Database (HMDB) | |
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Melting Point |
66 - 68 °C | |
Record name | Ethyl hydrogen fumarate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040207 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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